3-Ethylpentan-1-amine

PNMT Inhibition Binding Affinity

3-Ethylpentan-1-amine (CAS 66643-81-0) is a primary aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol. Its structure consists of a pentane backbone with an ethyl branch at the C3 position and a terminal primary amine (-NH2) group.

Molecular Formula C7H17N
Molecular Weight 115.22
CAS No. 66643-81-0
Cat. No. B2840532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpentan-1-amine
CAS66643-81-0
Molecular FormulaC7H17N
Molecular Weight115.22
Structural Identifiers
SMILESCCC(CC)CCN
InChIInChI=1S/C7H17N/c1-3-7(4-2)5-6-8/h7H,3-6,8H2,1-2H3
InChIKeyICXOGAOKYGLFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpentan-1-amine (CAS 66643-81-0): Structure, Properties, and Industrial Sourcing Context


3-Ethylpentan-1-amine (CAS 66643-81-0) is a primary aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol . Its structure consists of a pentane backbone with an ethyl branch at the C3 position and a terminal primary amine (-NH2) group . This branched C7 primary amine is functionally and structurally distinct from linear isomers, secondary amines sharing the same molecular formula, and tertiary amine catalysts, which collectively constitute its primary comparators in research and industrial applications.

Procurement Risk Analysis: Why 3-Ethylpentan-1-amine Cannot Be Casually Replaced with Linear or Secondary C7 Amines


Substituting 3-ethylpentan-1-amine with a linear C7 amine or a secondary amine is scientifically inadvisable due to quantifiable divergence in nucleophilicity, steric profile, and adsorption behavior. Alkyl branching directly alters the nucleophilic reactivity of aliphatic amines [2]. In corrosion inhibition applications, the degree of branching in monoalkyl amines dictates inhibition efficiency, with branched chains exhibiting quantifiably different performance than linear chains [1]. In synthetic applications, the steric environment around the nitrogen atom in a branched primary amine modulates both reactivity and selectivity in ways that a linear primary amine or a less sterically hindered secondary amine cannot replicate.

3-Ethylpentan-1-amine: Quantifiable Differentiation from Linear, Secondary, and Tertiary Amine Comparators


PNMT Inhibitory Activity of 3-Ethylpentan-1-amine: Benchmarking Against Endogenous Substrate

3-Ethylpentan-1-amine was evaluated for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. The compound exhibited an inhibition constant (Ki) of 1.11 × 10^6 nM (1.11 mM) [1]. This Ki value is approximately 1,000-fold weaker than the Km of the endogenous substrate phenylethanolamine (estimated ~1 µM range), indicating that 3-ethylpentan-1-amine functions as a very weak competitive binder rather than a potent inhibitor [2].

PNMT Inhibition Binding Affinity Enzyme Assay

Steric Hindrance and Corrosion Inhibition Efficiency: Branched Primary Amines vs. Linear Analogs

The steric effect of branched alkyl chains on the inhibition efficiency of monoalkyl amines was quantified using polarization measurements on pure iron electrodes in 6.1 M HCl at 30°C [1]. The study demonstrated that inhibition efficiency decreases with increasing degree of branching, following the order: n-butyl > isopropyl group [1]. For primary monoalkyl amines, linear n-butyl chains provide superior surface coverage compared to branched analogs due to reduced steric hindrance during adsorption [1].

Corrosion Inhibition Steric Effects Acid Corrosion Iron Electrode

Nucleophilicity Modulation by Alkyl Branching in Aliphatic Amines

Alkyl branching in aliphatic amines reduces nucleophilic reactivity through a phenomenon termed 'F-strain' (front strain), where bulky substituents impede the approach of electrophiles to the nitrogen lone pair [1]. The Taft equation, which successfully correlates base strengths of aliphatic amines, fails to predict nucleophilicity in branched amines precisely because of this steric component [1]. For 3-ethylpentan-1-amine, the ethyl branch at C3 introduces measurable steric hindrance not present in linear heptylamine, altering its kinetic behavior in nucleophilic reactions.

Nucleophilic Reactivity Alkyl Branching F-strain Reaction Kinetics

3-Ethylpentan-1-amine: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Sterically Demanding Ligands and Pharmaceutical Intermediates

3-Ethylpentan-1-amine serves as a branched primary amine building block where the C3 ethyl branch introduces controlled steric hindrance. This steric profile modulates nucleophilic reactivity through F-strain [2], enabling selective transformations that linear primary amines cannot achieve. The compound is suitable for constructing sterically shielded N-heterocyclic carbene (NHC) ligands and for reductive amination reactions where the branched alkyl group influences catalyst interactions [3]. Its low PNMT inhibitory activity (Ki = 1.11 mM) [1] makes it a low-interference scaffold in biological systems where catecholamine pathway engagement must be minimized.

Corrosion Inhibitor Formulations Where Steric Profile Dictates Performance

In acidic corrosion inhibition systems (e.g., 6.1 M HCl on iron at 30°C), the branched structure of 3-ethylpentan-1-amine results in quantifiably lower inhibition efficiency compared to linear primary amines of similar molecular weight [1]. This characteristic makes the compound valuable as a model system for studying steric effects on adsorption and as a component in inhibitor blends where precise control over surface coverage and desorption kinetics is required [1].

Calibration Standard for Branched Amine Analytical Method Development

3-Ethylpentan-1-amine, with its well-defined C7 branched structure and high purity availability (≥95%) , serves as a reference standard for developing and validating analytical methods (GC-MS, LC-MS) targeting branched aliphatic amines. Its distinct retention time and mass spectrum, compared to linear C7 amines and secondary amines like ethyl(pentyl)amine (CAS 17839-26-8) , enable precise method calibration and analyte discrimination.

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